2-(2,6-Diaminophenyl)ethanol

描述

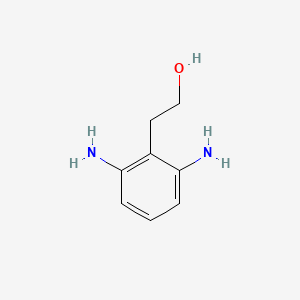

2-(2,6-Diaminophenyl)ethanol is an aromatic ethanol derivative featuring a phenyl ring substituted with two amino groups at the 2- and 6-positions and a hydroxethyl (–CH2OH) group at the para position.

属性

分子式 |

C8H12N2O |

|---|---|

分子量 |

152.19 g/mol |

IUPAC 名称 |

2-(2,6-diaminophenyl)ethanol |

InChI |

InChI=1S/C8H12N2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5,9-10H2 |

InChI 键 |

MKLOJHQDDNNCGX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)N)CCO)N |

产品来源 |

United States |

准备方法

合成路线和反应条件

2-(2,6-二氨基苯基)乙醇可以通过几种方法合成。一种常见的方法是在钯催化剂存在下,用氢气还原 2-(2,6-二硝基苯基)乙醇。该反应通常在温和条件下进行,温度维持在 25-30°C 左右,并且在常压下进行。

另一种方法包括用乙醇胺对 2,6-二硝基氯苯进行亲核取代,然后进行催化氢化以将硝基还原为氨基。该反应需要合适的溶剂,例如乙醇或甲醇,以及像碳载钯一样的氢化催化剂。

工业生产方法

在工业环境中,2-(2,6-二氨基苯基)乙醇的生产通常涉及大规模氢化过程。使用连续流动反应器可以有效地氢化 2-(2,6-二硝基苯基)乙醇,从而确保高产率和纯度。反应条件经过优化以最大程度地减少副产物并最大程度地提高转化率。

化学反应分析

反应类型

2-(2,6-二氨基苯基)乙醇会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的醌类或亚胺类。

还原: 还原反应可以进一步将氨基还原为羟胺。

取代: 氨基可以参与亲核取代反应,导致形成各种衍生物。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。反应通常在室温下在水性或有机溶剂中进行。

还原: 在碳载钯存在下,氢气通常用于还原反应。

取代: 亲核取代反应通常需要乙醇或甲醇等溶剂以及乙醇钠等催化剂。

主要产物

氧化: 醌类和亚胺类。

还原: 羟胺。

取代: 各种取代衍生物,具体取决于所使用的亲核试剂。

科学研究应用

Chemistry

In chemistry, 2-(2,6-Diaminophenyl)ethanol is utilized as an intermediate in the synthesis of various compounds. Its ability to undergo substitution reactions allows for the creation of numerous derivatives. For example, it has been employed in the development of novel dyes that exhibit enhanced color stability and fastness properties compared to traditional dyeing agents .

Table 1: Chemical Transformations of this compound

| Transformation Type | Product Type | Applications |

|---|---|---|

| Oxidation | Quinones | Dyes and pigments |

| Reduction | Hydroxylamines | Pharmaceuticals |

| Substitution | Various derivatives | Specialty chemicals |

Biology

Research has indicated that this compound may act as an enzyme inhibitor. Its structure allows it to interact with biological macromolecules through hydrogen bonding, potentially affecting enzyme activity. This property makes it a candidate for studying metabolic pathways and developing inhibitors for specific enzymes involved in disease processes .

Medicine

The compound is currently being investigated for its potential therapeutic applications, particularly in oncology. Preliminary studies suggest that this compound may possess anticancer properties by interfering with cellular proliferation pathways. Ongoing research aims to elucidate its mechanism of action and evaluate its efficacy in preclinical models .

Case Study: Anticancer Activity

A study examining the effects of this compound on cancer cell lines demonstrated significant cytotoxicity at certain concentrations. The mechanism appears to involve apoptosis induction through mitochondrial pathways, highlighting its potential as a lead compound for drug development .

Industrial Applications

In industry, this compound is used in producing polymers and resins. Its amine groups facilitate cross-linking reactions that enhance the mechanical properties of materials. Additionally, it serves as a building block for synthesizing specialty chemicals that find applications in coatings and adhesives .

作用机制

2-(2,6-二氨基苯基)乙醇的作用机制涉及它与各种分子靶标的相互作用。氨基可以与酶和受体形成氢键,从而可能抑制它们的活性。乙醇基团可以增强化合物的溶解度并促进其跨细胞膜的转运。确切的途径和分子靶标仍在研究中,但该化合物与生物大分子相互作用的能力使其成为药物开发的有希望的候选者。

相似化合物的比较

Dichloro Analog (2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol)

Key Differences :

- Substituents: The dichloro analog replaces the amino groups with chlorine atoms at the 2,6-positions of the phenyl ring. This substitution significantly alters electronic properties, reducing hydrogen-bonding capacity compared to the diaminophenyl compound .

- Crystal Structure: The dichloro analog crystallizes in a monoclinic system (space group P21/c) with lattice parameters a = 8.3521 Å, b = 15.0986 Å, c = 10.9225 Å, and β = 107.18° . The dihedral angle between the dichlorophenyl ring and the ethanol-substituted phenyl ring is 67.71°, stabilized by bifurcated N–H···Cl and N–H···O hydrogen bonds .

Table 1: Structural Comparison of Dichloro Analog vs. 2-(2,6-Diaminophenyl)ethanol

Positional Isomer: 1-(2,5-Diaminophenyl)ethanol

Key Differences :

- Substituent Positions: The amino groups in this isomer are at the 2- and 5-positions, altering steric and electronic effects compared to the 2,6-diamino derivative.

- Applications: This isomer is patented for use in oxidative hair dyeing processes due to its reactivity in coupling reactions under oxidative conditions . The 2,6-diaminophenyl analog may exhibit distinct dyeing properties due to its symmetry and hydrogen-bonding network.

Table 2: Comparison of Positional Isomers

Nitro-Amino Derivative: 1-(2-Amino-6-nitrophenyl)ethanone

Key Differences :

- Functional Groups: The nitro group (–NO2) at the 6-position introduces strong electron-withdrawing effects, contrasting with the electron-donating amino groups in the diaminophenyl ethanol derivative .

- Hazards: While the diaminophenyl compound’s toxicology is unstudied, the nitro derivative’s safety data sheet emphasizes precautions against dust inhalation and skin contact .

Research Findings and Implications

Hydrogen Bonding and Stability

- The dichloro analog’s stability arises from N–H···Cl/O interactions and π–π stacking (centroid distance: 3.5706 Å) . The diaminophenyl derivative is expected to form stronger N–H···O bonds, enhancing crystallinity and thermal stability.

Pharmacological Potential

- While the dichloro analog is a precursor for drug derivatives, the diaminophenyl compound’s dual amino and alcohol groups could enhance solubility and receptor binding in drug design.

生物活性

2-(2,6-Diaminophenyl)ethanol, an organic compound with the molecular formula C8H12N2O, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C8H12N2O

- Molecular Weight: 152.19 g/mol

- IUPAC Name: this compound

- Canonical SMILES: C1=CC(=C(C(=C1)N)CCO)N

Synthesis Methods:

- Reduction of Dinitrophenyl Compounds: Typically involves hydrogenation of 2-(2,6-dinitrophenyl)ethanol using palladium catalysts.

- Nucleophilic Substitution: Involves reacting 2,6-dinitrochlorobenzene with ethanolamine followed by catalytic hydrogenation to yield the desired diamino compound.

These methods are crucial for producing high-purity compounds necessary for biological studies.

The biological activity of this compound is primarily attributed to its structural features:

- Amino Groups: These can form hydrogen bonds with biological macromolecules such as enzymes and receptors, potentially inhibiting their activity.

- Ethanol Group: Enhances solubility and facilitates cellular transport.

Preliminary studies suggest that the compound may interact with various molecular targets involved in cancer pathways, making it a candidate for further exploration in drug development .

Anticancer Potential

Recent research indicates that this compound may possess anticancer properties:

- In Vitro Studies: The compound has been evaluated against various cancer cell lines. For instance, it demonstrated inhibitory effects on cell proliferation in human liver (HepG2) and breast cancer (MCF7) cell lines.

- IC50 Values: Specific studies reported IC50 values ranging from 1.95 to 4.18 µM against different cancer types, suggesting significant antitumor activity compared to standard chemotherapeutics like doxorubicin .

Case Study: Anticancer Activity Evaluation

A study conducted by Zhang et al. synthesized derivatives of this compound and screened their anticancer activity using TRAP PCR-ELISA assays. The findings highlighted that certain derivatives exhibited potent inhibitory effects against multiple cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 1.18 |

| Compound B | MCF7 | 4.18 |

| Compound C | SW1116 | 3.45 |

These results underscore the compound's potential as a lead in anticancer drug development .

Toxicological Assessments

While exploring the biological activity of this compound, it is essential to consider its safety profile:

- Genotoxicity Studies: Research on similar compounds suggests that while some derivatives show promise as therapeutic agents, their genotoxicity must be evaluated carefully. For instance, related compounds were assessed using the Ames test and dominant-lethal assays in mice, yielding mostly negative results regarding genetic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。